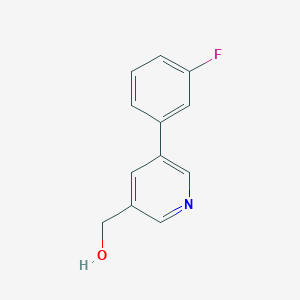

(5-(3-Fluorophenyl)pyridin-3-yl)methanol

Description

BenchChem offers high-quality (5-(3-Fluorophenyl)pyridin-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-(3-Fluorophenyl)pyridin-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[5-(3-fluorophenyl)pyridin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO/c13-12-3-1-2-10(5-12)11-4-9(8-15)6-14-7-11/h1-7,15H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRFWRWNNIJOJOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CN=CC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647008 | |

| Record name | [5-(3-Fluorophenyl)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887974-11-0 | |

| Record name | [5-(3-Fluorophenyl)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (5-(3-Fluorophenyl)pyridin-3-yl)methanol (CAS 887974-11-0)

Abstract

(5-(3-Fluorophenyl)pyridin-3-yl)methanol is a fluorinated pyridine derivative of significant interest to the fields of medicinal chemistry and drug discovery. Its molecular architecture, which combines a pyridine core, a 3-fluorophenyl substituent, and a reactive hydroxymethyl group, presents a versatile scaffold for the synthesis of complex molecular entities. The strategic incorporation of a fluorine atom modulates the electronic properties and metabolic stability of the molecule, a common strategy in the design of modern therapeutics. This guide provides a comprehensive technical overview of its synthesis, physicochemical characteristics, analytical characterization, and potential applications, designed for researchers and professionals in drug development.

Introduction and Strategic Importance

The pyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, facilitating interactions with biological targets and improving solubility.[2][4] The coupling of a phenyl ring to this core, creating a phenyl-pyridine motif, is a cornerstone of modern drug design, often used to mimic and replace other biaryl systems to optimize pharmacokinetic profiles.[1]

The specific introduction of a fluorine atom onto the phenyl ring, as seen in (5-(3-Fluorophenyl)pyridin-3-yl)methanol, is a deliberate and strategic choice. Fluorine's high electronegativity can profoundly influence a molecule's pKa, dipole moment, and conformational preferences. Crucially, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby enhancing the metabolic stability and in vivo half-life of a drug candidate.[5] The primary alcohol (-CH₂OH) functional group serves as a key synthetic handle, allowing for further elaboration into a wide variety of other functional groups or for conjugation to other molecular fragments.

This combination of a proven heterocyclic core, the metabolic and electronic benefits of fluorination, and a versatile functional group makes (5-(3-Fluorophenyl)pyridin-3-yl)methanol a valuable building block for constructing novel chemical entities with therapeutic potential.

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of a compound is critical for its application in synthesis and screening. The key properties for (5-(3-Fluorophenyl)pyridin-3-yl)methanol are summarized below.

| Property | Value | Source |

| CAS Number | 887974-11-0 | - |

| Molecular Formula | C₁₂H₁₀FNO | PubChem[6] |

| Molecular Weight | 203.21 g/mol | PubChem[6] |

| IUPAC Name | (5-(3-fluorophenyl)pyridin-3-yl)methanol | PubChem[6] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Solubility | Soluble in methanol, chloroform, DMSO; poorly soluble in water (predicted) | General knowledge[7][8][9][10] |

| XLogP3 | 1.7 | PubChem[6] |

Note: Some properties are predicted based on the structure and data for analogous compounds as specific experimental data is not publicly available.

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway: A Two-Step Approach

The most field-proven approach involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction followed by the reduction of an ester.

-

Step 1: Suzuki-Miyaura Cross-Coupling. The core 5-aryl-pyridine-3-carboxylate scaffold is constructed by coupling methyl 5-bromonicotinate with 3-fluorophenylboronic acid. This reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance, mild reaction conditions, and commercial availability of reagents.[11][14]

-

Step 2: Ester Reduction. The resulting methyl ester is then selectively reduced to the primary alcohol using a mild and safe reducing agent like sodium borohydride (NaBH₄).[15][16] This method is preferable to harsher reagents like lithium aluminum hydride (LiAlH₄) for its operational simplicity and safety on a laboratory scale.[15]

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 5-(3-fluorophenyl)nicotinate

-

To a reaction vessel, add methyl 5-bromonicotinate (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), and a suitable base such as sodium carbonate (Na₂CO₃, 2.0 eq).

-

Sparing with an inert gas (Argon or Nitrogen) is critical. The reaction is then performed in a solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water.

-

Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq).

-

Heat the mixture, typically to 80-100 °C, and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure ester.

Causality Insight: The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step in the catalytic cycle.[13][14] The palladium catalyst cycles between Pd(0) and Pd(II) oxidation states to orchestrate the oxidative addition, transmetalation, and reductive elimination steps that form the new C-C bond.[13]

Step 2: Synthesis of (5-(3-Fluorophenyl)pyridin-3-yl)methanol

-

Dissolve the purified methyl 5-(3-fluorophenyl)nicotinate (1.0 eq) in a suitable solvent, often a mixture of tetrahydrofuran (THF) and methanol (MeOH).[15]

-

Cool the solution in an ice bath to 0 °C.

-

Add sodium borohydride (NaBH₄, 2.0-3.0 eq) portion-wise, maintaining the temperature. The portion-wise addition is a safety measure to control the exothermic reaction and hydrogen gas evolution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction by the slow addition of water or a saturated ammonium chloride solution.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts, dry over Na₂SO₄, filter, and concentrate.

-

Purify via column chromatography or recrystallization to obtain the final product.

Self-Validation: Each step includes a purification and monitoring stage (TLC/LC-MS) to ensure the reaction has proceeded as expected and the material carried forward is of sufficient purity for the subsequent step.

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of the target compound.

Analytical Characterization Workflow

The identity and purity of the synthesized (5-(3-Fluorophenyl)pyridin-3-yl)methanol must be rigorously confirmed. A standard analytical workflow would involve chromatographic separation followed by spectroscopic analysis.

Spectroscopic Data (Predicted)

While experimental spectra for this specific molecule were not found, expected NMR chemical shifts can be predicted based on its structure and known values for similar fragments.[17][18][19]

-

¹H NMR (in CDCl₃, predicted):

-

~8.5-8.7 ppm: Two protons on the pyridine ring (positions 2 and 6), likely appearing as singlets or narrow doublets.

-

~7.8-8.0 ppm: One proton on the pyridine ring (position 4), likely a singlet or narrow triplet.

-

~7.1-7.5 ppm: Four aromatic protons from the 3-fluorophenyl ring, exhibiting complex splitting patterns due to H-H and H-F coupling.

-

~4.8 ppm: A singlet corresponding to the two protons of the methylene group (-CH₂OH).

-

~2.0-3.0 ppm: A broad singlet for the hydroxyl proton (-OH), which is exchangeable and may vary in position.

-

-

¹³C NMR (in CDCl₃, predicted):

-

~163 ppm (doublet): Carbon attached to fluorine (C-F), with a large one-bond coupling constant (¹JCF ≈ 245 Hz).

-

~148-152 ppm: Carbons at positions 2 and 6 of the pyridine ring.

-

~115-135 ppm: Remaining aromatic carbons, with those ortho and para to the fluorine showing smaller C-F couplings.

-

~63 ppm: Methylene carbon (-CH₂OH).

-

-

Mass Spectrometry (MS):

-

High-Resolution MS (HRMS-ESI): The protonated molecule [M+H]⁺ would be the primary ion observed, with a calculated exact mass of approximately 204.0825, confirming the elemental composition C₁₂H₁₁FNO⁺.

-

Analytical Workflow

Caption: Standard workflow for analytical characterization.

Potential Biological and Pharmacological Applications

While no specific biological activity has been published for (5-(3-Fluorophenyl)pyridin-3-yl)methanol itself, its structure is emblematic of scaffolds found in compounds targeting a range of diseases. It is most likely utilized as an intermediate in the synthesis of more complex, biologically active molecules.[20][21]

The phenyl-pyridine core is present in inhibitors of various kinases, proteases, and other enzymes involved in signaling pathways critical to diseases like cancer and inflammation.[1][22] The 3-fluorophenyl moiety can enhance binding affinity through favorable interactions within a protein's binding pocket and improve metabolic stability, a key aspect of drug design.[5]

Hypothetical Target Interaction

Caption: Potential binding modes within a protein target.

Safety, Handling, and Storage

As a laboratory chemical, (5-(3-Fluorophenyl)pyridin-3-yl)methanol should be handled with appropriate care. While a specific Safety Data Sheet (SDS) is not available, data from structurally similar pyridylmethanol and fluorinated aromatic compounds suggest the following precautions.[23][24][25][26]

-

Hazard Classification (Predicted): May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat. Avoid breathing dust or vapors. Wash hands thoroughly after handling.[23]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[23]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

Conclusion and Future Outlook

(5-(3-Fluorophenyl)pyridin-3-yl)methanol represents a strategically designed chemical building block with high potential in drug discovery and development. Its synthesis is achievable through robust and well-understood chemical transformations like the Suzuki-Miyaura coupling. The combination of the biologically relevant pyridine core, the advantageous properties conferred by the fluorine substituent, and the synthetically versatile methanol handle makes it a valuable precursor for creating novel molecules with optimized pharmacological profiles. Future research will likely see this compound and its derivatives incorporated into screening libraries and used in the targeted synthesis of inhibitors for a wide range of biological targets.

References

-

Supporting Information. (2021). The Royal Society of Chemistry. Retrieved February 21, 2026, from [Link]

-

Chemoselective synthesis of aryl(pyridinyl)methanol derivatives through Ni-NIXANTPHOS catalyzed α-arylation and tandem arylation/rearrangement of pyridylmethyl ethers. (2018). Chemical Science. Retrieved February 21, 2026, from [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved February 21, 2026, from [Link]

-

Suzuki reaction. (n.d.). In Wikipedia. Retrieved February 21, 2026, from [Link]

-

SAFETY DATA SHEET. (2025, September 15). Fisher Scientific. Retrieved February 21, 2026, from [Link]

-

Safety data sheet. (2025, May 19). Agilent. Retrieved February 21, 2026, from [Link]

-

Terephthalic Acid. (n.d.). The Merck Index Online. Retrieved February 21, 2026, from [Link]

-

[5-(4-Fluorophenyl)pyridin-3-yl]methanol. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]

-

SAFETY DATA SHEET METHANOL. (n.d.). Brenntag. Retrieved February 21, 2026, from [Link]

-

Terephthalic acid (data page). (n.d.). In Wikipedia. Retrieved February 21, 2026, from [Link]

-

Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Advances. Retrieved February 21, 2026, from [Link]

-

Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. (2009). Molecules. Retrieved February 21, 2026, from [Link]

-

Common NMR Solvents - Reference Data. (n.d.). University of Wisconsin-Madison. Retrieved February 21, 2026, from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 21, 2026, from [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). Organic Letters. Retrieved February 21, 2026, from [Link]

-

Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025). Medicinal Chemistry. Retrieved February 21, 2026, from [Link]

-

Terephthalic Acid. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). R Discovery. Retrieved February 21, 2026, from [Link]

-

Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (2009). The Journal of Organic Chemistry. Retrieved February 21, 2026, from [Link]

-

Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved February 21, 2026, from [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). ResearchGate. Retrieved February 21, 2026, from [Link]

-

Design, Synthesis and Bioactivities of Novel Pyridyl Containing Pyrazole Oxime Ether Derivatives. (2024). Molecules. Retrieved February 21, 2026, from [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Discovery. (2021). Drug Design, Development and Therapy. Retrieved February 21, 2026, from [Link]

-

Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved February 21, 2026, from [Link]

-

N-(5-chloro-2-pyridyl)triflimide. (1997). Organic Syntheses. Retrieved February 21, 2026, from [Link]

-

(5-Methylpyridin-3-yl)methanol. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dovepress.com [dovepress.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. researchgate.net [researchgate.net]

- 6. [5-(4-Fluorophenyl)pyridin-3-yl]methanol | C12H10FNO | CID 15541798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Terephthalic Acid [drugfuture.com]

- 8. grokipedia.com [grokipedia.com]

- 9. atamankimya.com [atamankimya.com]

- 10. Terephthalic Acid | C8H6O4 | CID 7489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. guidechem.com [guidechem.com]

- 17. rsc.org [rsc.org]

- 18. labs.chem.byu.edu [labs.chem.byu.edu]

- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 20. mdpi.com [mdpi.com]

- 21. CAS 102074-19-1: (5-METHYLPYRIDIN-3-YL)METHANOL [cymitquimica.com]

- 22. Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities - PMC [pmc.ncbi.nlm.nih.gov]

- 23. fishersci.com [fishersci.com]

- 24. assets.thermofisher.cn [assets.thermofisher.cn]

- 25. agilent.com [agilent.com]

- 26. leap.epa.ie [leap.epa.ie]

An In-depth Technical Guide to 5-(3-Fluorophenyl)-3-pyridinemethanol: Chemical Identity, Synthesis, and Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-Fluorophenyl)-3-pyridinemethanol is a substituted aromatic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a pyridine core linked to a fluorinated phenyl ring with a methanol substituent, presents a versatile scaffold for the development of novel therapeutic agents. The presence and position of the fluorine atom can critically influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are key determinants of pharmacokinetic and pharmacodynamic profiles.

This technical guide provides a comprehensive overview of the essential chemical identifiers for 5-(3-Fluorophenyl)-3-pyridinemethanol, a representative synthetic protocol for its preparation, and a discussion on the importance of precise structural characterization. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related bi-aryl compounds.

Core Chemical Identifiers

Accurate and unambiguous identification of chemical compounds is fundamental to scientific research and development. The following table summarizes the key chemical identifiers for 5-(3-Fluorophenyl)-3-pyridinemethanol. It is crucial to distinguish this compound from its isomers, such as 5-(4-Fluorophenyl)-3-pyridinemethanol, which possesses a different CAS number (222551-22-6) and may exhibit distinct biological activities.[1]

| Identifier | Value | Source |

| Chemical Name | 5-(3-Fluorophenyl)-3-pyridinemethanol | - |

| IUPAC Name | (5-(3-fluorophenyl)pyridin-3-yl)methanol | Generated based on structure |

| CAS Number | 887974-11-0 | Vendor Information |

| Molecular Formula | C₁₂H₁₀FNO | Calculated |

| Molecular Weight | 203.21 g/mol | Calculated |

| Canonical SMILES | C1=CC(=CC(=C1)F)C2=CN=CC(=C2)CO | Generated based on structure |

Structure and Visualization

The Simplified Molecular-Input Line-Entry System (SMILES) is a line notation for describing the structure of chemical species using short ASCII strings. The canonical SMILES for 5-(3-Fluorophenyl)-3-pyridinemethanol provides a unique and computer-readable representation of its two-dimensional structure.

Caption: 2D structure of 5-(3-Fluorophenyl)-3-pyridinemethanol.

Representative Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The synthesis of 5-aryl-3-pyridinemethanol derivatives is commonly achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3] This powerful C-C bond-forming reaction allows for the efficient coupling of a pyridine-based boronic acid or ester with an aryl halide. The following protocol describes a general and robust method applicable to the synthesis of 5-(3-Fluorophenyl)-3-pyridinemethanol.

Reaction Scheme:

Sources

- 1. [5-(4-Fluorophenyl)pyridin-3-yl]methanol | C12H10FNO | CID 15541798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

(5-(3-Fluorophenyl)pyridin-3-yl)methanol PubChem CID and safety data

The following technical guide is structured to provide an exhaustive reference for the chemical entity (5-(3-Fluorophenyl)pyridin-3-yl)methanol . It is designed for immediate application in research and drug development workflows.

Executive Summary

(5-(3-Fluorophenyl)pyridin-3-yl)methanol (CAS: 887974-11-0) is a privileged biaryl scaffold extensively utilized in modern medicinal chemistry.[1] Characterized by a pyridine core functionalized with a polar hydroxymethyl group and a lipophilic 3-fluorophenyl moiety, it serves as a critical intermediate for Negative Allosteric Modulators (NAMs) targeting metabotropic glutamate receptors (mGluR5) and various kinase inhibitors.[1] Its structural amphiphilicity allows it to bridge the "solubility-permeability" gap often encountered in lead optimization.[1]

Chemical Identity & Physicochemical Data

This section consolidates the fundamental identity parameters required for regulatory documentation and database registration.

| Parameter | Technical Specification |

| Chemical Name | (5-(3-Fluorophenyl)pyridin-3-yl)methanol |

| CAS Registry Number | 887974-11-0 |

| PubChem CID | Not explicitly indexed in public snippets; Search via CAS recommended |

| Molecular Formula | C₁₂H₁₀FNO |

| Molecular Weight | 203.21 g/mol |

| SMILES | OCC1=CN=CC(C2=CC=CC(F)=C2)=C1 |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in Water |

| pKa (Calculated) | Pyridine N: ~3.8 (Reduced basicity due to aryl withdrawing effect) |

Safety & Handling (GHS Classification)

Note: While a substance-specific SDS is often proprietary for research intermediates, the following classification is derived from the structure-activity relationship (SAR) of analogous biaryl pyridines.

Hazard Identification

-

Signal Word: WARNING

-

Hazard Statements:

Critical PPE & Handling[1]

-

Respiratory: Use a NIOSH-approved N95 or P100 respirator if dust formation is likely.[1]

-

Skin/Body: Nitrile gloves (0.11 mm thickness minimum) and a lab coat are mandatory.[1]

-

Engineering Controls: All weighing and transfer operations must occur inside a certified chemical fume hood.

Synthesis & Manufacturing Protocol

The most robust route to this compound is the Suzuki-Miyaura Cross-Coupling .[1][4] This protocol is preferred over Negishi or Stille couplings due to the low toxicity of boron byproducts and high tolerance for the hydroxymethyl functional group.

Retrosynthetic Analysis

The target molecule is disconnected at the C5-C1' bond between the pyridine and the phenyl ring.

-

Fragment A (Electrophile): (5-Bromopyridin-3-yl)methanol (CAS: 37669-64-0)[1]

-

Fragment B (Nucleophile): 3-Fluorophenylboronic acid (CAS: 768-35-4)[1]

Detailed Experimental Procedure

Scale: 10 mmol Yield Target: 75-85%

Reagents:

-

(5-Bromopyridin-3-yl)methanol: 1.88 g (10 mmol)[1]

-

3-Fluorophenylboronic acid: 1.68 g (12 mmol, 1.2 equiv)[1]

-

Potassium Carbonate (K₂CO₃): 2.76 g (20 mmol, 2.0 equiv)[1]

-

Solvent System: 1,4-Dioxane/Water (4:1 ratio, 40 mL total)[1]

Step-by-Step Workflow:

-

Degassing (Critical): Charge the solvent mixture (Dioxane/H₂O) into a round-bottom flask. Sparge with Argon or Nitrogen for 20 minutes.[1] Rationale: Oxygen removal prevents homocoupling of the boronic acid and oxidation of the Pd(0) catalyst.

-

Reagent Addition: Add the aryl bromide, boronic acid, and base to the flask.

-

Catalyst Addition: Add Pd(dppf)Cl₂[1]·DCM last. Immediately seal the flask and purge the headspace with inert gas.

-

Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by LC-MS (Target Mass: 204.2 [M+H]⁺).[1]

-

Workup:

-

Purification: Flash Column Chromatography.

Synthesis Logic Visualization

The following diagram illustrates the logical flow and decision points within the synthesis workflow.

Caption: Optimized Suzuki-Miyaura coupling workflow for the synthesis of CAS 887974-11-0.

Analytical Characterization Standards

To validate the integrity of the synthesized compound, the following spectral data must be obtained.

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 8.75 (d, 1H): Pyridine proton at C2 (deshielded by N and aryl ring).[1]

-

δ 8.55 (d, 1H): Pyridine proton at C6.[1]

-

δ 7.95 (t, 1H): Pyridine proton at C4.[1]

-

δ 7.30 - 7.60 (m, 4H): Aromatic protons of the 3-fluorophenyl ring (multiplet pattern characteristic of meta-substitution).[1]

-

δ 5.40 (t, 1H): Hydroxyl proton (-OH).[1]

-

δ 4.60 (d, 2H): Methylene protons (-CH₂-).[1]

-

-

LC-MS:

Applications in Drug Discovery

This compound is not merely a reagent but a Core Scaffold in the design of CNS-active agents.[1]

-

Metabolic Stability: The fluorine substitution at the meta position of the phenyl ring blocks metabolic oxidation (P450 metabolism) at a typically reactive site, extending the half-life of the drug candidate.

-

Conformational Biasing: The biaryl axis allows for specific pi-stacking interactions within the binding pockets of kinases and GPCRs.[1]

-

Linker Utility: The primary alcohol (-CH₂OH) is a versatile "handle."[1] It can be:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15541798 (Related Analog).[1] Retrieved from [Link][1]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews.[1] (Foundational protocol basis).

Sources

- 1. CID 44479747 | C43H49F2N7O6S2 | CID 44479747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (5-Methylpyridin-3-yl)methanol | C7H9NO | CID 11962777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. [2-(Trifluoromethyl)pyridin-3-yl]methanol | C7H6F3NO | CID 14761465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

A Technical Guide to 3-Fluorophenyl and 4-Fluorophenyl Pyridine Isomers: A Medicinal Chemist's Perspective

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's physicochemical properties, metabolic stability, and target engagement.[1][2] Within the vast landscape of fluorinated heterocycles, phenylpyridines represent a privileged motif. This guide provides an in-depth technical analysis of two closely related yet distinct isomers: 3-fluorophenyl and 4-fluorophenyl pyridines. We will dissect the nuanced differences arising from the positional change of a single fluorine atom, from fundamental electronic effects and conformational behavior to synthetic strategies and their ultimate impact on drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and actionable protocols to inform rational molecular design.

Introduction: The Strategic Value of Fluorine in Phenylpyridine Scaffolds

The pyridine ring is a prevalent azaheterocycle in FDA-approved drugs, valued for its ability to improve aqueous solubility, engage in hydrogen bonding, and serve as a stable bioisostere for other aromatic systems.[3] When coupled with a phenyl ring, the resulting phenylpyridine core becomes a versatile framework for targeting a multitude of proteins.[4]

The introduction of fluorine further enhances this utility. Due to its small size (van der Waals radius of 1.47 Å vs. 1.20 Å for hydrogen) and extreme electronegativity (3.98 on the Pauling scale), fluorine substitution can:

-

Modulate Basicity (pKa): Lower the pKa of the pyridine nitrogen, affecting drug absorption and target-site interactions.[5][6]

-

Tune Lipophilicity (logP/D): Increase lipophilicity in aromatic systems, influencing membrane permeability.[6][7]

-

Block Metabolic Hotspots: The strength of the C-F bond (approx. 116 kcal/mol) makes it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, enhancing a drug's half-life.[1][8]

-

Alter Conformation: Influence the dihedral angle between the two aromatic rings, which can be critical for optimal binding to a protein target.[9][10]

The choice between placing the fluorine at the meta (3-position) or para (4-position) of the phenyl ring is a critical design decision. While seemingly minor, this change instigates a cascade of electronic and steric alterations that can lead to dramatically different pharmacological outcomes.

Part I: Physicochemical and Electronic Property Divergence

Section 1.1: Electronic Effects: A Tale of Two Inductive and Resonance Profiles

The electronic influence of fluorine on an aromatic ring is a duality of a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M or +R).[11][12] The position of the fluorine atom determines the balance of these effects as experienced by the interconnected pyridine ring.

-

4-Fluorophenyl Pyridine (Para-isomer): In the para position, both the inductive and resonance effects are maximally transmitted. The fluorine atom strongly withdraws electron density through the sigma bond framework (-I effect). Simultaneously, its lone pairs can donate into the pi-system, placing partial negative charge on the ortho and para carbons of the phenyl ring.[12] This electronic push-pull dynamic directly influences the electron density of the pyridine ring.

-

3-Fluorophenyl Pyridine (Meta-isomer): In the meta position, the strong inductive (-I) effect remains potent, pulling electron density from the ring. However, the resonance (+M) effect does not extend to the meta position.[11] Consequently, the phenyl ring is more electron-deficient compared to the para-isomer, and this effect is propagated to the pyridine moiety. This purely inductive withdrawal makes the 3-fluorophenyl group a stronger electron-withdrawing substituent overall.

These electronic differences are not merely theoretical; they have profound consequences on the molecule's reactivity and its interactions with biological targets.[13]

Section 1.2: Conformational Analysis: The Torsional Angle

The degree of twisting between the phenyl and pyridine rings (the dihedral or torsional angle) is critical for biological activity, as it defines the three-dimensional shape of the molecule. In biphenyl systems, the final conformation is a balance between the stabilizing π-π conjugation (favoring planarity) and the destabilizing steric repulsion between ortho-hydrogens (favoring twisting).[14]

Fluorine substitution, even though minimally larger than hydrogen, alters this balance. The introduction of the C-F bond can modify the electronic distribution and weak intramolecular interactions, leading to subtle but potentially significant changes in the preferred dihedral angle.[10][15] While both isomers will adopt a non-planar conformation to alleviate steric clash, the precise angle can differ, influencing how the molecule fits into a constrained protein binding pocket.[9]

Section 1.3: Lipophilicity and Basicity (pKa)

Lipophilicity (measured as logP or logD) and basicity (pKa) are fundamental properties in drug design, governing absorption, distribution, metabolism, and excretion (ADME).

-

pKa: The electron-withdrawing nature of the fluorophenyl group decreases the electron density on the pyridine nitrogen, making it less basic (i.e., lowering its pKa).[16] Due to the stronger net electron-withdrawing character of the 3-fluorophenyl group, the pyridine nitrogen in a 3-fluorophenyl pyridine isomer is generally less basic than its 4-fluoro counterpart. For example, the pKa of 3-fluoropyridine is 2.97, which is lower than that of pyridine itself (5.25), illustrating the powerful effect of a single fluorine atom.[17]

-

Lipophilicity: Fluorinating an aromatic ring typically increases its lipophilicity.[7] This is because the C-F bond reduces the polarizability of the ring compared to a C-H bond.[6] While both isomers are more lipophilic than the unsubstituted phenylpyridine, the difference between the 3-fluoro and 4-fluoro isomers is often subtle and context-dependent, though measurable.

Table 1: Comparative Physicochemical Properties of Phenylpyridine Isomers

| Property | Unsubstituted Phenylpyridine | 3-Fluorophenyl Pyridine (Isomer) | 4-Fluorophenyl Pyridine (Isomer) | Rationale for Difference |

|---|---|---|---|---|

| Pyridine pKa | ~4.5 - 5.2 | Lower | Higher than 3-F, Lower than Unsub. | Stronger net inductive withdrawal from the 3-position reduces basicity more significantly.[18] |

| logP/logD | Baseline | Increased | Increased | Fluorination generally increases lipophilicity of aryl rings.[7][19] |

| Dihedral Angle | ~30-45° | Varies | Varies | Balance of sterics and electronics; must be determined experimentally or computationally.[9][14] |

| Dipole Moment | Moderate | Higher | Highest | The C-F bond is highly polar; vector addition of bond dipoles is maximal in the para-isomer. |

Part II: Synthesis and Reactivity

Section 2.1: Dominant Synthetic Route: Suzuki-Miyaura Cross-Coupling

The most robust and widely used method for synthesizing both 3- and 4-fluorophenyl pyridines is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[20][21] This powerful C-C bond-forming reaction couples a pyridine-containing boronic acid (or ester) with a fluorinated aryl halide, or vice versa.[22][23]

The general transformation is highly versatile, with excellent functional group tolerance and typically high yields. The choice of catalyst, ligand, base, and solvent system is critical for optimizing the reaction, especially for potentially challenging substrates.[24][25]

Section 2.2: Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a reliable, self-validating system for the synthesis of a generic fluorophenyl pyridine derivative.

Objective: To synthesize 2-(4-fluorophenyl)pyridine from 2-bromopyridine and 4-fluorophenylboronic acid.

Materials:

-

2-Bromopyridine (1.0 mmol, 1.0 eq)

-

4-Fluorophenylboronic acid (1.2 mmol, 1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

-

Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0 mmol, 2.0 eq)

-

Solvent: 1,4-Dioxane and Water (4:1 mixture, 5 mL)

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 2-bromopyridine, 4-fluorophenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

-

Causality: A flame-dried flask ensures anhydrous conditions at the start, preventing the hydrolysis of the boronic acid. Pd(dppf)Cl₂ is a robust, air-stable precatalyst suitable for a wide range of couplings.[21]

-

-

Inerting: Seal the flask with a septum and evacuate and backfill with an inert gas (N₂ or Ar) three times. This is critical to prevent oxidation of the Pd(0) active catalyst.

-

Solvent Addition: Add the dioxane/water solvent mixture via syringe.

-

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Causality: Thermal energy is required to drive the reaction through the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[20]

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (2-bromopyridine) is consumed (typically 4-16 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. The aqueous washes remove the inorganic base and boronic acid byproducts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure 2-(4-fluorophenyl)pyridine.

-

Self-Validation: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of a characteristic doublet in the ¹⁹F NMR spectrum further validates the structure.

-

Section 2.3: Reactivity Differences

The electronic disparities between the 3- and 4-fluorophenyl rings influence their reactivity in subsequent chemical transformations. For example, in electrophilic aromatic substitution reactions on the fluorophenyl ring, the 4-fluoro isomer will direct incoming electrophiles to the ortho positions (relative to the fluorine), whereas the 3-fluoro isomer will direct to the ortho and para positions. Conversely, the more electron-deficient nature of the 3-fluorophenyl ring can make it more susceptible to nucleophilic aromatic substitution (SNAr) under certain conditions.

Part III: Implications in Drug Discovery and Materials Science

Section 3.1: Case Studies in Medicinal Chemistry: Positional Isomerism in Action

The choice between a 3-fluoro and 4-fluoro substituent is a key optimization step in many drug discovery programs. The "correct" isomer is entirely context-dependent, driven by the specific steric and electronic requirements of the protein target's binding site.

Case Study: Kinase Inhibitors Many kinase inhibitors utilize a phenylpyridine scaffold to occupy the ATP-binding site. The fluorine atom's position can be critical for achieving selectivity and potency. For instance, a 4-fluorophenyl group might place the fluorine atom in a position to form a favorable interaction (e.g., with a backbone amide) that the 3-fluorophenyl group cannot access. Conversely, the 3-fluorophenyl isomer might avoid a steric clash present for the 4-fluoro isomer.[27]

Furthermore, metabolic stability is a key differentiator. A common site of metabolism on a phenyl ring is the para-position. Placing a fluorine atom there (as in the 4-fluorophenyl isomer) directly blocks this "soft spot," often leading to a significantly improved pharmacokinetic profile compared to both the unsubstituted and 3-fluoro versions.[1][28]

Caption: A typical workflow for selecting between positional isomers in a drug discovery program.

Section 3.2: Applications in Materials Science: Organic Light-Emitting Diodes (OLEDs)

Beyond medicine, fluorinated phenylpyridines and related structures are valuable in materials science, particularly in the development of Organic Light-Emitting Diodes (OLEDs).[29][30] In this context, the electronic properties are paramount. The high electron affinity of fluorinated aromatic rings makes them excellent materials for electron-transport layers (ETLs) or as hosts for emissive dopants in the device stack.[31][32]

The position of the fluorine atom tunes the molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This tuning is critical for ensuring efficient charge injection and transport between the different layers of the OLED, ultimately leading to brighter and more efficient devices.[33] The high bond energy of C-F also contributes to the thermal and operational stability of the final device.[29]

Conclusion

The distinction between 3-fluorophenyl and 4-fluorophenyl pyridine isomers is a compelling example of how subtle structural modifications can lead to significant functional consequences. The positional change of a single fluorine atom reconfigures the molecule's electronic landscape, conformational preference, and key physicochemical properties. For drug developers, understanding these differences is crucial for rationally designing molecules with improved potency, selectivity, and pharmacokinetic profiles. For materials scientists, this isomeric distinction provides a tool to fine-tune the optoelectronic properties of materials for advanced applications. As synthetic methodologies become more sophisticated, the ability to precisely place fluorine atoms on complex scaffolds will continue to be a powerful strategy in the hands of molecular designers across scientific disciplines.

References

- Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDtBFM6R2yDsq_2Blz2Jhf-anLGQ3fOssLwPTqMoLVLnyd_BGLhQxm1hPhRtITmiXjGAkhB5talal_zdz8-Sf9xbwCUmpmPyDsgSmhrmMZ2tiw30fJ3vadbsN7pQuaf1ktPYU=]

- Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwhUkkozGZRN6X9Z7Mvc64ul6lN9qEY-5j3vRD-YbJFm0qxo7XFscQxTP9NUOTf_MojyBS9cIITO3O_FdNU4LYMw1xyXTUrCNfWGLy2gFDkIjI166gdxmExDGy-2uYgOyCn7lRfKR7iOniQh1AgrDAk-fB]

- Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvAw0P2Cc3xTtrT-w9swc7KchTxdBwqtOnU1L4lLvKu-wI2U1_szN8HeSkiE6Iie3f9GmiLGNsmJwuisXZSLkT_PNaJq83p2HoGMEuyJsyce24D296FOX8OcdgZCfN858U0NfD5jcrsVmjL4bWw98=]

- Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDtBFM6R2yDsq_2Blz2Jhf-anLGQ3fOssLwPTqMoLVLnyd_BGLhQxm1hPhRtITmiXjGAkhB5talal_zdz8-Sf9xbwCUmpmPyDsgSmhrmMZ2tiw30fJ3vadbsN7pQuaf1ktPYU=]

- (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHg7R6Ev4aY9gpJdMM6kC7RCifk774a7SPH2blYp3rwvDhc-SxmCwJup-gLvSm23qIPhGjUxulZKmk3zGX46gO2VONK1LIsRRovACgi9peWsBeNO8DvGUdSFJ7Ud3Oy_SPD_w==]

- (2016). Effect of aromatic ring fluorination on CH…π interactions. RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH06j0REreRQYSmMuYN40SyBqZs7-qhuWf6AepvGAraP2TJ86UqnJXQBYySxcIufW4hqgiecp3ufsf4r5oO0U-OvH4xA-B-fjAdHdB24Q3pRBHw3-9FmZezldiXNttsn4Dj84-RcqUZzfieeuOrOBS7fPACciOFw4U=]

- (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1XzYQUtzg8oaEtO9oQCE6dQbm-vRc_M-dmXbHGAtyuMXYniWvlyNUzv4sa_O38owMwz38clxsHhj9Q19uuFO3U5_WPEwGQDn9xs0ifehYxlSp4o0nlyI3PVKGNB1Y2GSGD7u4ewNA0nlBwQ==]

- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHJ6irHtp-WXB563f8JLPdpwf01pkLAEHEbmgzvSQxfRyFyYTdgu6OEru2prfOzssWpn89IXTS5TSvbrhHwvP30n7DWH6-RTbMsGDYN5_0C52y73AN82H7Bbi01aYAEpUKiK6cXkNXg-1nBj1XOVl13kPQeGEOI-3i8HjrwgkeOlZNVKduMNKMlEj_x7Fyrutx80iAyFR3SIsL_0hR-Pm6gp1Wng==]

- (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEF6_K3fjB4AoJdITQU2_Roe8xBGHzOULuvLY0ryEcGrT8G_jbQwAFgflrqsk3AzdrBSIJSBFpMajRkhZrUT_7cPfWn1WSEvS6ie5TAPCJBD0OpTylYVmtAcPgxyBO3Doop3yzvx_wwSaW-oMQ=]

- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyn2_lvtTpY7XZHYygyddAJOmaF7KK33rwceaijZMKKils2WhtbiIxXrwFQu-CMvCikvoiF3NlxU3tiSm-ae2fjDH2L8Awzv_J2I_LJ97N5Y_gwiEMrKE01fhNQ4o-p4m5pqUzq1IVmp4iE-9ASbYhBxnpus3mR80slCvqdzpGlXOkPjWpv_TQkFdnEwTsnRK3K8ZYic6oFqd2yHpHYC8WiRGyakfYt-hwNGUuzfaUiH505u9hpljHLBz6-7g9RvOd_1Xctp2haaH7h7lQc_uH--GcAmnNhBuLyLzBHPRxaKs7]

- (n.d.). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEn1C51tnuA8jLpJzr_9m6BKqaXgta09u99QsrwOIHcqDkgFhxhrW0RLBBpw-wwIvE5knUPFI_Ip_KeV_mCs43eAh4C_omTxtuS_Zaa6Re9ssIxjQ5lKNvo8dKxyayjUWQW30sCkWgWhYnYHQ==]

- Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties?. (2025). Chemistry Stack Exchange. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG44qfE5jfUbYCylKRznaLAFnC8uD-ei9Kw30PLvjKjyIPcFmkngVq-sgd5dQ5EaWYiF_DyI7voCR9TxcvPGcYWdQmrmdtB3RDdwj0hO4iWB_ReFutmxeSmp-cwcdoT_AKcCviiBAvxUYfFEdDdyfh9Q-qP7aWqkVPn9Di4ROw7Z-s2zGav2-mcV0I4XoyhbtY4kbSXF2ZvrP5xgYcKPcoboyc781riuzX5x8ZxE6tc0OGM0hhYfcHrHI9H1zR]

- Electrophilic Aromatic Substitution AR5. Directing Effects. csbsju.edu. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbR8kaFJYh0GIwBaqS_9J1O2_FXX3r5hLk98GBsRlMg4pb-IDxmHJ8arYHLf3da9o1XiQvrYIhdCABvHvtuIH9Sfi5Wcp9SOo8_PbO1LzkurSFV3HuaJowFefOdfTgAGAL1041ruQk9x3jVbVWwvnOCPrdot7M6N-7azRxrBi6Dw==]

- (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry. [https://vertexaisearch.cloud.google.

- (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8QgqXFn82mmS1sZ8hVkGha_N6DmAQFd5xeVR8gvyMwjy6SH97PX6Qe-eU3jTrw9eOAKF4waBdZChfyYVYTvsw_IEu6uD_lwYVG0VXY1j2ZD9RzUvKPaiH7gAqTN_hzOg4sCFYp0NaIuALMOw=]

- Suzuki cross-coupling reactions of aryl halides with arylboronic acids catalysed by Pd(II)-NaY zeolite. CORE. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-hzpnbNALpeJ8l1i3v-pM1PzL3neA8o_bivr1CBEUl-k69KrnCCkFHaUL9K5Ph0WsBjaHpYR1o5qDaN2SPLhhMIUhIwasOdkuzoXY53DgQmo-4SNy0RjWrKMraBRleMzBZAJXkVrK]

- 4-(3-Fluorophenyl)pyridine. Vulcanchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgAk-zD7u4bizfBNDI7gucOFJm3u9a0p1QnxFZTXe7fX7X-jNpUMtUESeYZJG6aETOA-wPY37o-lVk5D-FjRaMu9BvOr0ym8eX5SRa7rmf4BWp1AUA1Z8RwAS-mzPI2tN5UfpH-UfU]

- (2025). 2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution (SNAr) of fluorine. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnrge2QCLZoWbBTUd6Tg4Au-JVA653_jqCdkYQEH844XBMFdhyXS4iDXjiRiuyR5rn7oBKiBEpvNzOwcM6J9tLReZ5-_OaQveW8iXtUziXqJnn2nXQPy_pSWKEFT0XGLaS6Mk1GX3SF6J9KgW1rwCn90iIi8eclECPPOuk_6EDk4IsZXePUekjggc4Egp7-C_axM1EitMDvCF_ORtqevMVyPskP4rR0tdywgQcbWWZCWbbWyX5W_FQWzvPKh_kaM07ArCVg-GeFAjTvuT0P5mUfAK0j6ee7RgOw4Qouqc73Qm_817LikhIwHWOvg1f]

- (n.d.). Air-Stable Iron-Based Precatalysts for Suzuki−Miyaura Cross-Coupling Reactions between Alkyl Halides and Aryl Boronic Esters. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkJjRG_wNCjAQrI-g7cYUYGKqzbV63MZYN3RCgAyvepVluoQVc6gwJTtWsNvpKoEKi2Z1txx6NF8h-Yiw-sE8Y4eSW7LRM5Zy401F1XiyMrMMRRQc7jvvA-V2f_0KRj4jquwgKFnYejufU0g==]

- Fluorine in drug discovery: Role, design and case studies. Preprints.org. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyAknfwM9CNejoCDkm9BdNDHrdy9F5AysE6-OTFM8QUn65nwA0iRIZvMx-tyj9t-ZkeTFwTOe05SSeXVQIICJL9dINBkpJycLKKBeYil0YBwKLlEqLpFvFjZ-We8ZAuNyM0rzH0MZUa7IWeWnG53XIBWpApZFK8yxYsAcpALc1zXBFza4_v_8=]

- Conformations of Biphenyls. (2023). Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFATh2-6n4vMguHSgFK_Oog0wWvpYu0SNXWYgy17rvQAyXCsqpYsS-RFAPEDE5wNmeCWLFv1YxNiuWlexkI-GYQQ94DInHizNRoZ0eydz5J0I_yaW_lz1hEuT0jp9uy7-en1U8naR7DdD1uwOMXf3y0K9C-UJILJAxPOGoAix0U-VQ7kW8cFdNcEcJsKhoq5w-LaPZL43oWq_0-ZWBE-rlPTXItv6wf4ze3ehUj1zwa0YKKnRG5BbRXEAlMQ2y978iT7ldIUIXCQJ1jjBsEXaxhKyzhVANdfT7FM20VEmntlP2ZOcq1632UuOmTHQEVUhHZT2ZFNI8xSUq2izxgYlUbJfDe5GltfFGI8l-5SOODfr_pYPuo0w==]

- (n.d.). Fluorinated biphenyl aromatic polyimides for gas separation applications. Real gas mixture study. [No Source Found].

- (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. PRISM. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxSdVCBxzbnSWviVmqRMIDi2T8zxK6tf7v1Zgok1A1uCwEIFHbUGUMRLId_P5C-y4JJdnlx_xYnPEEB9DkVmvtJiaigZNPjKc3Ad53Q_t8fxISN11nJZHK2gH2IkEK2axbf0n5S6uUgWDNlYZQ4ixkP5TXgzCnH5uQrbvUmxwakXoz]

- Suzuki Coupling. Organic Chemistry Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9iv6Rg09QWgWrU3udb7oL_NaLoZUcY5bwmE64l9gu-TXO0nQz8IrAwSgqJv0YtznvgYCOVZYwneTaR1r5ZQFt4mxbCeWjSvkoWXMfdfDxvx0FZwpqpk00amCc4UkkaWVIKt5CRQna9FXMWCMQUXFthPd237nreHztjMKzKLOQ]

- (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzj2hk1wGnBQ89ND956eLoSO1eNCTSHUMeKUayZ-jEnrDP8AdmKLnMpIXqDbP-Cg8hXR1CyQER_zD4qb6bTF_62a9-jnFpod98A7aFtM4fkjqp5VKmV5616ajxVfdqOR16KfbzpJQe8eYNjw==]

- 2-(4-Fluorophenyl)-3-methylpyridine Properties. EPA. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGF4I1v4yAw0Jo0mitWdLL2T3MjtEsS8bOMTzGeGqyjUCiaRlda2sTerytcbA9XEnLxYc7fk2OWNRdsngQpJjfvS9XMsHJnAH_Q--X8eG5j0wok9y0HEf1hqPFJ935gCLueceZetW01nnI28Na_zoT52bv4sevC7mgoFGdit2A=]

- 3-Fluoropyridine. ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYI614CvpgEe07n0GA1P7VsxREre62__nc3Bxxhb7DNhFeENX-O_d0eltORMxhk4CNv9KXYismUVuXqgnKxMAkK5NWg0C6Of7Eo1474BGdAGDIUF56xJPoVMgIMgrHdDoosGNFfQtNYiYj5wZLxDBAh9WNM8KDkqFcnGGQi_w=]

- (2025). Fluorine in drug discovery: Role, design and case studies. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYiuAaWVLTnYV485vm93UUTOHz3P-ATo0qEP_NhDu3w4FDMpURJMH49eWTY93MikGcRxVPrAWXV0SO5Zp9dnjgsw3xv5s3J1oRBgTC7wRHmu_riw6lwoWdo3Pt1Wbp6lTO5suOZoF-VO5LI9J7NAiIEYnyjv9DI3vIHm0XPaYuodHWCo9VH7OpYiESdmtj_ujEwYh28YpUY7ottpZzsRku3E84lg==]

- (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgOjCSJvqEanJlq0cMKeJtkgnb9oyVemRH1C7xSdCQV_He3Y06ixIdBJ9OAaVT5XoYFNLh2QOqAPwRvSeu0puiCtwe3nXBSYfYlKxIBJNiFaiC_dz_WBztaI5aFb3K0Y72wNfYAyjEG1cPPFQ==]

- (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. PMC. [https://vertexaisearch.cloud.google.

- (n.d.). Case studies of fluorine in drug discovery. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmbTG1xbbdkwWmtGjYxkWz9_8NT-4WzxbRCmy7VUPGNNDfGfU2hn4ELkLRoPlRjf1Zcqn-8sr5xuEROAfE0DPARGhFzWl0Vv-pl8Bd981pgOGxJFJNYoaaS_FpHbeME8jFhX5XMkZJurGNKdXH1p9SCN4EcLVMfyqwKzo1-Ww3iVmRked9TdfJ14ibNvyLcqhYVt2v72jx]

- Applications of 3-Phenylpyridine in Medicinal Chemistry: A Detailed Overview for Researchers. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGY4r4dUWR29ZQAGIulHmghrVnGhyrdyH4DfwQ9wXwCT2lxog5eya_IrDm_oVyBVmd5ToWBZmmGB0ZkoKFZbdM_VUwaOBBggXM1pOacc43lbgiGaN9s-v_RZSJwTliDmo9Habwef_sAgEWRpZ6AHm3K5WoAApnvJo8ZUORlC7_denXql39QRg2CbyD5867Hp0j3L2h0gm9f1wDlyE27SxOzZjPLXkgx2tBMjY4ZEbgVGFCgfnW3UQ4=]

- (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIue7-LVhjHZEXt52pEpK6WBOGFbaQaUAU_6lnSgGl7-ba9oa7mLSphmmL1JDPEOaapjJ0L0-dZJ8hHa7oldqbHwiePN7O-CHc6uUfHkNEvJJMHJkDRrmKwGXaKWjN365ACftdPABPrh-kZg==]

- Rzepa, H. (2010). Conformational analysis of biphenyls: an upside-down view. Henry Rzepa's Blog. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2TE-0UrEKlf3PlwyKayeX1_BQotAk3a-uZ5Nr_cJA6essxYaTePc4DCr_yejdlhaNrOOaK8GWkGAZlv2uxFogolgrINhlfwOikqh-7pBe91p5AyLGP4h9O16WGvI0d6ukoPoh]

- (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE25XTO6ogNmWpfpjB5jsM1iItOsdFp4KRfGPoQmVWKI7dR7rB9Mto7FkdFpx_ZPj0RXMxnil5ceo3FfaIyOmgrqRol4jtdLmIcNutLQ94At3kxQKnqtSGx0roNX5ju9jF0l6t7gobShVw_aC8=]

- Xing, L., Honda, T., Fitz, L., & Ojima, I. (2019). Case studies of fluorine in drug discovery. OUCI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF32zd-vuA_PQ53o7q6kOJukK6St6fPgnSkBAXFZRJkcW3O9tSQK2HoUtp-V-CB-e78AXkqJLBpWpKm5ymzSMU00kb3psAcgwnLRo_SExjKpJ2e74cZsh5L-3Npx5uxItUQUXrqsA==]

- (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUZSogDcGfNSXlNxYkSRfl-ySh1B3IBb6nKAEBg2VQGvGALizslHaRJqpyXf4dRSXXA96vUAitNgtGhfLC0evo7tVu0vJt9u-9GbD4rE6iVxhfsgRKKMVVXbSIpzdZvmZjxBP9unlQvfXOOAw=]

- (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQES5BhOa03InxPVPp2Z7wan4y5B7ZpiV7siHImNie8wKJGNcvS05c8rRZBE_-YhLTTXXuSxCPP8DYAScJIc-_y5EtYauBzbCeRDYLTfd2hDRreSFf1SpKWfyMzSWlHSE2Jtgto=]

- Application of Fluorene Derivatives in Organic Light-Emitting Diodes (OLEDs). Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBIMB5EpB7C9eExKejewtGCMyUmByoE-zjX8oY5FNfKs_RD0M_fZRbBqQ42crIHoHGoI0FEnZf2IOu7E508ZZ2hSFu5KmMn6f5aPE54SpWkmbZc8_-TdvQQI73P4lmdA6wS_DUfMIwBsZNwhtq3l_jBhbN8yWAH1LKNDWTwPKMfUaO1HHiIR_cXoxu5LRw1b-c1G5929vGpGQrFBll01f_QYmT4eTh8tfWEEeXW_lcugBdbv96S9P7QiNy8XkWJ8y9HzYJTYja]

- (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnsqQKTAVikGjZuA9DyA6WJGIAUiGY0QZ6zL14WspyuWOrTVUyCtDuvt1juchtqSliyC0V6LKdxipuhvC1LK_QXznTJMDhC5DKRXGIypqL8-TPehlouehVKWrwzxYPywSaN4I=]

- (n.d.). pKa of fluoro-substituted phenylboronic acids vs. acceptor number of the corresponding catechol esters. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSAI_juv3ulGGGd7kYLSNIy8ICFzcs9njbBMxz1G0QGZmDzswhQL9Xu01_DdEgL8YG9NlK1Adq-wUk2nb3ATBGJ4mS_Qh9QS6nizKEOBXcqc_sQ2O4ZrI7GYFXpZLX_ZBOdMV2gbradIF-2QCKHfac4KTULowX_i6M4IFN--BYp5ZJOrYRQ6WKIcPO5CLNTToBPW6X4YRiCoiHsf2eFHAzOFHUxImcOwonem2S4uhihz11KrXZpmwDbP2-QfofzKd58hI=]

- (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxHoWrayfGlKoRaNz5lIJu6gnz5OcwWbJJZStYxpgp_E-7zL-LRBYyFy57oPMeiOLFl9tvz_RPSbmxtNMuAZBpAasDtjWo4N-ZzSHuwFZpmirb7Zao2t6BtYmU05NBOTjNCZPPxGO9udHY]

- Realizing high-performance and low-cost fluorescent organic LEDs. (2017). SPIE. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE74kIzBwejFo9Uhh7S7mEV928Gk-5YXKjkDxhyLwi-Nv92stwMl9DuZnGeLPK5gIsqG85TTMEXU4SyyOzYR_YoX2KTtnce2yS3brvzXdGF4_3QuAFZV9ahMv8CxVfwYg50UmKuTNtK9p8wUCK1hL-9L6XDltl5t9NbhsHF3q43gernYlWrfQs4GRtc1hN3HqFiVIhBhQmD2io=]

- (n.d.). Blue fluorescent OLED materials and their application for high-performance devices. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZu36WGTTQ0WDpIFARtGAHDzcT2HU_xM0ZPmof2YCYJ4dKEaVpXVY1Ipw4V0DorLM4K0irBMb89eFrIajqOWqrke-EkTLwFa8wERA3HexttW4CIwanEWnxNnTAW2r-c3zy_O7IgzuoHki24Q==]

- Highly efficient and stable green fluorescent OLEDs with high color purity using a BODIPY derivative. RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERnwX_3T6KMiPToMFLgoy9lb4ArwKajoDymHeQJyj-8L5aRYvRx2ZZUdGvDqtXmdY6oLrBXmWkTZbi6ErjrbOJbbDfSTf7nvyiRo2YLDWrqWs3IRX2_qFqtOvRW4QGjX0Y9kCOP_uvE2F0JyIrMUXGuar3AFPFhoUQbNk=]

- (2024). Solution-Processed Organic Light-Emitting Diodes Using a Lamination Method. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFwu8lMgjs0YNkjVxHO__nJwOY_X5Cb78uvxUZp9tWrJYKXCxUJgjT39jgmE57FUpcZ9RBWw_wBKd5IKLDc6P3_xRTPdgJgIo9eW1KzBuaAn2QDIT73kvYluugKZGyw4a13bUX]

Sources

- 1. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uvadoc.uva.es [uvadoc.uva.es]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 13. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Conformational analysis of biphenyls: an upside-down view - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 3-Fluoropyridine CAS#: 372-47-4 [m.chemicalbook.com]

- 18. researchgate.net [researchgate.net]

- 19. CompTox Chemicals Dashboard [comptox.epa.gov]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 4-(3-Fluorophenyl)pyridine (39795-59-0) for sale [vulcanchem.com]

- 23. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. jsynthchem.com [jsynthchem.com]

- 26. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 27. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. pharmacyjournal.org [pharmacyjournal.org]

- 29. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 30. pdf.benchchem.com [pdf.benchchem.com]

- 31. Realizing high-performance and low-cost fluorescent organic LEDs [spie.org]

- 32. Blue fluorescent OLED materials and their application for high-performance devices - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Highly efficient and stable green fluorescent OLEDs with high color purity using a BODIPY derivative - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide on the Therapeutic Potential of the (5-(3-Fluorophenyl)pyridin-3-yl)methanol Scaffold

Abstract

The (5-(3-Fluorophenyl)pyridin-3-yl)methanol scaffold represents a promising, yet underexplored, nucleus in medicinal chemistry. This technical guide delineates the therapeutic potential of this scaffold by leveraging structure-activity relationship (SAR) data from closely related and structurally analogous compounds. By examining the roles of the fluorophenyl, pyridine, and methanol moieties in established pharmacophores, we project the scaffold's potential applications in oncology, specifically as a kinase inhibitor, and in neuroscience as a neurokinin-1 (NK1) receptor antagonist. This whitepaper provides a comprehensive overview, including a plausible synthetic route for the core scaffold, detailed experimental protocols for its biological evaluation, and an in-depth analysis of the potential mechanisms of action and associated signaling pathways. Our objective is to furnish researchers, scientists, and drug development professionals with a foundational understanding and a strategic framework for initiating research programs centered on this promising chemical entity.

Introduction: The Rationale for a Novel Scaffold

In the landscape of modern drug discovery, the pyridine ring is a privileged heterocycle, integral to the structure of numerous FDA-approved therapeutics.[1][2] Its ability to act as a hydrogen bond acceptor and its favorable pharmacokinetic properties make it a cornerstone of medicinal chemistry.[3] When combined with a fluorophenyl group, the resulting scaffold often exhibits enhanced metabolic stability and binding affinity for various biological targets. The incorporation of a fluorine atom can modulate the lipophilicity and electronic properties of a molecule, leading to improved potency and selectivity.[2]

The (5-(3-Fluorophenyl)pyridin-3-yl)methanol scaffold combines these advantageous features with a reactive methanol group, which can serve as a key synthetic handle for further derivatization or as a crucial interaction point with a biological target. While direct research on this specific scaffold is limited, its structural components are present in a number of potent and selective therapeutic agents. This guide will, therefore, extrapolate the potential of this core structure by analyzing its presence in two key classes of drugs: kinase inhibitors and neurokinin-1 (NK1) receptor antagonists.

Synthesis of the Core Scaffold: A Plausible Synthetic Route

The synthesis of the (5-(3-Fluorophenyl)pyridin-3-yl)methanol core can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5] This widely utilized method allows for the formation of a carbon-carbon bond between a pyridine derivative and a phenylboronic acid. A subsequent reduction of an ester or aldehyde group on the pyridine ring can then yield the desired methanol functionality.

Proposed Synthetic Workflow

The proposed synthesis begins with commercially available 5-bromopyridine-3-carbaldehyde. This starting material undergoes a Suzuki coupling with 3-fluorophenylboronic acid. The resulting aldehyde is then reduced to the primary alcohol, (5-(3-Fluorophenyl)pyridin-3-yl)methanol.

Detailed Experimental Protocol: Synthesis of (5-(3-Fluorophenyl)pyridin-3-yl)methanol

Step 1: Suzuki-Miyaura Coupling to form 5-(3-Fluorophenyl)pyridine-3-carbaldehyde

-

To a solution of 5-bromopyridine-3-carbaldehyde (1.0 eq) and 3-fluorophenylboronic acid (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water, add potassium carbonate (2.0 eq).

-

Degas the mixture by bubbling with argon for 15 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

-

Heat the mixture to 90°C and stir for 12 hours under an argon atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield 5-(3-fluorophenyl)pyridine-3-carbaldehyde.

Step 2: Reduction to (5-(3-Fluorophenyl)pyridin-3-yl)methanol

-

Dissolve the 5-(3-fluorophenyl)pyridine-3-carbaldehyde (1.0 eq) in methanol.

-

Cool the solution to 0°C in an ice bath.

-

Add sodium borohydride (1.5 eq) portion-wise to the solution, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the final product, (5-(3-fluorophenyl)pyridin-3-yl)methanol.

Therapeutic Potential in Oncology: A Scaffold for Kinase Inhibitors

The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention.[6] The fluorophenylpyridine motif is a common feature in a number of potent and selective kinase inhibitors.[7][8] The pyridine ring often serves as a hinge-binding moiety, while the fluorophenyl group can occupy a hydrophobic pocket and contribute to the overall binding affinity and selectivity.

The PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[6] Mutations and amplifications in the genes encoding components of this pathway are among the most common in human cancers, particularly in breast cancer.[9]

Structurally Related Kinase Inhibitors

While no specific kinase inhibition data exists for the title scaffold, compounds containing the 3-fluorophenylpyridine moiety have shown activity against various kinases. For instance, derivatives of N-(3-fluorophenyl)-2-(phenyl)acetamide have been investigated as selective Aurora Kinase B inhibitors.[10] The general structure-activity relationship suggests that the fluorophenyl group contributes to potent and selective inhibition.

Table 1: Activity of a Structurally Related Aurora Kinase B Inhibitor

| Compound | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative Activity (IC50, µM) |

| 4b (from[10]) | Aurora Kinase B | <1 | A549 (Lung) | 0.109 |

| MDA-MB-231 (Breast) | 0.245 | |||

| MCF-7 (Breast) | 0.150 |

Data is presented for illustrative purposes to highlight the potential of the fluorophenylpyridine moiety.

Therapeutic Potential in Neuroscience: Neurokinin-1 (NK1) Receptor Antagonism

The neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P, is implicated in a variety of physiological and pathological processes, including pain, inflammation, depression, and emesis.[11][12] Antagonists of the NK1 receptor have shown therapeutic utility, most notably as antiemetics for chemotherapy-induced nausea and vomiting (CINV).[13]

The Role of Substance P and the NK1 Receptor

Substance P is a tachykinin neuropeptide that acts as a neurotransmitter and neuromodulator in the central and peripheral nervous systems.[14] When released, it binds to and activates the NK1 receptor, a G-protein coupled receptor (GPCR). This activation leads to a cascade of intracellular signaling events, ultimately resulting in the physiological response associated with Substance P.

Sources

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]

- 7. 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preparation of pyridine-3,4-diols, their crystal packing and their use as precursors for palladium-catalyzed cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. goodrx.com [goodrx.com]

- 13. cdn.amegroups.cn [cdn.amegroups.cn]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of (5-(3-Fluorophenyl)pyridin-3-yl)methanol via Suzuki coupling

Technical Application Note: High-Efficiency Synthesis of (5-(3-Fluorophenyl)pyridin-3-yl)methanol

Abstract & Significance

The biaryl pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in numerous kinase inhibitors, GPCR ligands (e.g., mGluR5 antagonists), and ion channel modulators. The specific target, (5-(3-Fluorophenyl)pyridin-3-yl)methanol , combines a lipophilic fluorinated aryl ring with a polar hydroxymethyl handle, offering a critical vector for hydrogen bonding or further derivatization (e.g., conversion to aldehydes, amines, or ethers).

This application note details a robust, scalable protocol for the synthesis of this target via Suzuki-Miyaura cross-coupling . Unlike traditional pathways that require protecting group manipulations, this protocol utilizes a catalyst system tolerant of the free hydroxyl group, significantly reducing step count and improving atom economy.

Retrosynthetic Analysis

The strategic disconnection relies on the formation of the C(sp2)-C(sp2) bond between the electron-deficient pyridine ring and the electron-rich fluorophenyl ring.

Primary Disconnection:

-

Electrophile: (5-Bromopyridin-3-yl)methanol (Commercially available, stable).

-

Nucleophile: 3-Fluorophenylboronic acid (Stable, crystalline solid).

Rationale: The use of the bromide over the chloride ensures faster oxidative addition without the instability associated with iodides. The free alcohol is tolerated by Palladium(II) catalysts, avoiding the need for TBDMS/THP protection.

Figure 1: Retrosynthetic strategy isolating the key C-C bond formation.

Strategic Reaction Optimization

To ensure reproducibility and high yield, specific reaction parameters were selected based on mechanistic causality:

| Parameter | Selection | Rationale (Causality) |

| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | The bidentate dppf ligand creates a large bite angle, enhancing the rate of reductive elimination. It is more air-stable than Pd(PPh₃)₄ and less prone to phosphine dissociation. |

| Solvent | 1,4-Dioxane / Water (4:1) | Suzuki coupling requires water to dissolve the inorganic base and activate the boronate species (formation of the hydroxyboronate ate-complex). Dioxane ensures solubility of the organic halide. |

| Base | Na₂CO₃ (2.0 equiv) | A mild base is sufficient for aryl boronic acids. Stronger bases (e.g., KOtBu) can cause side reactions with the pyridine ring or alcohol deprotonation. |

| Temperature | 85–90°C | Sufficient energy to overcome the activation barrier for oxidative addition into the Pyridine C-Br bond without causing thermal decomposition of the catalyst. |

Detailed Experimental Protocol

Materials & Reagents

-

(5-Bromopyridin-3-yl)methanol [CAS: 37669-64-0]: 1.0 equiv (e.g., 500 mg)

-

3-Fluorophenylboronic acid [CAS: 768-35-4]: 1.2 equiv (e.g., 446 mg)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂): 0.05 equiv (5 mol%)

-

Sodium Carbonate (Na₂CO₃): 2.0 equiv

-

Solvents: 1,4-Dioxane (HPLC grade), Distilled Water.

-

Inert Gas: Nitrogen or Argon.

Step-by-Step Procedure

Step 1: Reaction Setup (Inert Atmosphere)

-

In a clean, oven-dried round-bottom flask or microwave vial, add the (5-bromopyridin-3-yl)methanol (1.0 equiv), 3-fluorophenylboronic acid (1.2 equiv), and Na₂CO₃ (2.0 equiv).

-

Add the solvent mixture 1,4-Dioxane/Water (4:1 ratio) . Concentration should be approximately 0.1 M to 0.2 M relative to the bromide.

-

Critical Step:Degassing. Sparge the solution with Nitrogen/Argon for 10–15 minutes. Oxygen is the enemy of Palladium(0) species and leads to homocoupling of the boronic acid.

-

-

Add the catalyst Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) quickly to the mixture.

-

Seal the vessel and purge the headspace with Nitrogen for another 1–2 minutes.

Step 2: Reaction Execution

-

Heat the reaction mixture to 90°C (oil bath or heating block).

-

Stir vigorously. The biphasic nature (organic/aqueous) requires efficient mixing to facilitate the transfer of the activated boronate species.

-

Monitoring: Check reaction progress by TLC (System: 5% MeOH in DCM) or LCMS after 2 hours.

-

Target Mass: (M+H)⁺ = 204.1.

-

Starting Material: (M+H)⁺ = 188.0/190.0 (Br isotope pattern).

-

Completion: Reaction is typically complete within 4–6 hours.

-

Step 3: Workup

-

Cool the mixture to room temperature.

-

Dilute with Ethyl Acetate (EtOAc) and Water .

-

Separate the layers.[1] Extract the aqueous layer twice with EtOAc.

-

Note: The product has moderate polarity due to the pyridine and alcohol. Ensure thorough extraction.

-

-

Combine organic layers and wash with Brine .[1]

-

Dry over anhydrous Na₂SO₄ or MgSO₄ .

-

Filter and concentrate under reduced pressure to yield the crude residue.

Step 4: Purification

-

Flash Column Chromatography:

-

Stationary Phase: Silica Gel (230–400 mesh).

-

Eluent Gradient: 0% → 10% Methanol in Dichloromethane (DCM) or 20% → 60% EtOAc in Hexanes.

-

Observation: The product typically elutes later than the starting bromide due to increased polarity from the biaryl system.

-

-

Product Isolation: Collect fractions containing the product (verify by TLC/UV), concentrate, and dry under high vacuum to obtain an off-white to pale yellow solid.

Analytical Validation & Quality Control

A self-validating protocol requires confirmation of structure and purity.

| Method | Expected Result / Criteria |

| LC-MS | [M+H]⁺ = 204.1 . Single peak integration >95% (254 nm). |

| ¹H NMR (DMSO-d₆) | Pyridine Protons: Three distinct singlets/doublets in the aromatic region (approx. δ 8.5–9.0 ppm). Phenyl Protons: Multiplet (δ 7.2–7.6 ppm) showing coupling to Fluorine. Hydroxymethyl: Doublet (CH₂) at ~4.6 ppm and Triplet (OH) at ~5.4 ppm (if exchange is slow). |

| ¹⁹F NMR | Single peak around -110 to -115 ppm (typical for meta-fluoro aromatics). Absence of starting boronic acid peak. |

Workflow Diagram:

Figure 2: Operational workflow for the synthesis and validation of the target molecule.